molecular formula C9H11ClN2O3S B6354671 N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide CAS No. 68252-73-3

N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide

Cat. No.: B6354671
CAS No.: 68252-73-3
M. Wt: 262.71 g/mol
InChI Key: VAZZSMGITYUMJX-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C15H15ClN2O3S It is known for its unique structural features, which include a chloro-substituted phenyl ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide typically involves the reaction of 2-chloroaniline with acetic anhydride in the presence of a base to form the acetamide intermediate. This intermediate is then reacted with methylamine and a sulfonyl chloride derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and condensation products with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((4-Methyl-1-piperazinyl)sulfonyl)phenyl)acetamide
  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide is unique due to its specific chloro substitution and the presence of a methylamino group. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[2-chloro-4-(methylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-6(13)12-9-4-3-7(5-8(9)10)16(14,15)11-2/h3-5,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZZSMGITYUMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218416
Record name Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68252-73-3
Record name Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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